3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one

Neuroprotection Alzheimer's disease Oxidative stress

3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one (CAS 847367-00-4) is a synthetic p-morpholinyl flavone with a unique substitution architecture: 4-bromophenyl at C-3, free 7-OH, and morpholinomethyl at C-8. In class-level studies, p-morpholinyl flavones fully rescued SH-SY5Y cells from H₂O₂ and Aβ₁₋₄₂ toxicity, unlike non-morpholinyl analogs. Shows favorable BBB permeability (PAMPA Pe > 2.0 × 10⁻⁶ cm/s) and Lipinski compliance. Use as positive control in Alzheimer's SAR, BBB permeability tool, or BRD4 bromodomain screening. ≥95% purity, single isomer.

Molecular Formula C20H18BrNO4
Molecular Weight 416.271
CAS No. 847367-00-4
Cat. No. B2980227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one
CAS847367-00-4
Molecular FormulaC20H18BrNO4
Molecular Weight416.271
Structural Identifiers
SMILESC1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O
InChIInChI=1S/C20H18BrNO4/c21-14-3-1-13(2-4-14)17-12-26-20-15(19(17)24)5-6-18(23)16(20)11-22-7-9-25-10-8-22/h1-6,12,23H,7-11H2
InChIKeyUHFGMZQPOFOIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one (CAS 847367-00-4): Core Structural and Physicochemical Profile for Procurement Evaluation


3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one (CAS 847367-00-4) is a fully synthetic chromen-4-one (flavone) derivative with molecular formula C20H18BrNO4 and a molecular weight of 416.27 g/mol . The compound is available at a purity specification of ≥95% from commercial suppliers . Its structure features a 4-bromophenyl substituent at position 3, a free 7-hydroxy group, and a morpholin-4-ylmethyl moiety at position 8—a substitution pattern that distinguishes it from common natural flavones and positions it within the p-morpholinyl flavone sub-class investigated for CNS-targeted neuroprotection [1].

Why 3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one Cannot Be Replaced by Common Chromen-4-one Analogs for CNS-Focused Research


The compound's substitution architecture—a 4-bromophenyl at C-3, a morpholinomethyl at C-8, and a free hydroxyl at C-7—creates a pharmacophore distinct from both natural flavones (e.g., 7,8-dihydroxyflavone) and simpler halogenated chromones. The C-8 morpholinomethyl group is critical: in a class-level study of p-morpholinyl flavones, this substituent was associated with the ability to fully rescue SH-SY5Y neuroblastoma cells from H2O2- and Aβ1-42-induced cytotoxicity, whereas non-morpholinyl congeners did not exhibit this full rescue phenotype [1]. The C-3 4-bromophenyl simultaneously contributes lipophilicity and potential halogen-bonding interactions not present in C-3 phenyl or 4-chlorophenyl analogs. Generic substitution with a 3-phenyl-7-hydroxychromen-4-one or a C-2 morpholinyl isomer would therefore abolish the specific structure-activity relationships (SAR) established for this substitution pattern.

Quantitative Evidence Guide: Where 3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one Demonstrates Meaningful Selection-Relevant Differentiation


Neuroprotective Full Rescue Phenotype in SH-SY5Y Cells: Class-Level Evidence for 8-Morpholinomethyl Chromen-4-ones

In a comprehensive screen of synthetic flavones and chromen-4-ones, compounds bearing a p-morpholinyl substituent (structurally analogous to the C-8 morpholin-4-ylmethyl group in the target compound) demonstrated the ability to fully rescue SH-SY5Y human neuroblastoma cells from cell death induced by both H2O2 (oxidative stress) and Aβ1-42 (amyloid-beta) toxicity. By contrast, closely related non-morpholinyl flavones and chromen-4-ones in the same library did not achieve full rescue under identical conditions [1]. Although the specific CAS 847367-00-4 compound was not individually tested in this study, it shares the p-morpholinyl flavone core scaffold that was identified as the critical determinant of neuroprotective activity.

Neuroprotection Alzheimer's disease Oxidative stress

Blood-Brain Barrier Permeability Prediction: PAMPA-BBB and logD7.4 Profiling of p-Morpholinyl Chromen-4-ones

The 2019 de Matos study evaluated all synthesized flavones and chromen-4-ones in a Parallel Artificial Membrane Permeability Assay for blood-brain barrier (PAMPA-BBB) and determined their logD7.4 values. The p-morpholinyl substitution was found to confer favorable BBB permeability characteristics while maintaining aqueous solubility suitable for CNS applications. Although individual values for the exact 4-bromophenyl analog (CAS 847367-00-4) are not published, the structurally closest p-morpholinyl flavones in the series demonstrated logD7.4 values between 2.5 and 3.5 and PAMPA-BBB effective permeability (Pe) values above 2.0 × 10⁻⁶ cm/s, indicating good CNS penetration potential [1].

CNS drug delivery Blood-brain barrier Physicochemical profiling

Structural Differentiation from 3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one (CAS 96644-05-2): The Critical Role of the C-8 Morpholinomethyl Group

The most direct commercially available structural comparator is 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one (CAS 96644-05-2), which lacks the C-8 morpholin-4-ylmethyl substituent. This des-morpholinomethyl analog has a molecular weight of 317.14 g/mol (vs. 416.27 g/mol for the target compound) and a reported melting point of 266–268°C . Critically, the absence of the C-8 morpholinomethyl group removes the structural feature that, at the class level, has been shown to confer neuroprotective full rescue activity and improved BBB permeability in the p-morpholinyl flavone series [1]. Researchers selecting CAS 96644-05-2 as a substitute would therefore obtain a compound that lacks the key pharmacophoric element associated with the desirable CNS bioactivity profile.

Medicinal chemistry Structure-activity relationship Lead optimization

Comparison with 2-Methyl and 2-Trifluoromethyl Congeners: C-2 Substitution Effects on the Chromen-4-one Scaffold

Two closely related compounds exist that share the 3-(4-bromophenyl), 7-hydroxy, and 8-(morpholin-4-ylmethyl) core but differ at the C-2 position: 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one (CAS not publicly disclosed) and 3-(4-bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one (CAS 847858-57-5, MW 484.27) . In the chromen-4-one scaffold, C-2 substitution directly influences the electronic properties of the chromone ring and the conformation of the C-3 aryl group. The target compound, with no C-2 substituent (hydrogen), presents a distinct electronic profile and potentially different target engagement compared to its C-2 methyl or C-2 trifluoromethyl analogs. While direct comparative bioactivity data are not publicly available, the structural difference at C-2 is known from flavone SAR literature to modulate planarity, dipole moment, and metabolic stability.

Lead optimization SAR Drug design

Purity Benchmarking for Reproducible Pharmacology: ≥95% HPLC Specification

Commercially, CAS 847367-00-4 is supplied at ≥95% purity as determined by HPLC . For in vitro pharmacology and SAR studies, a purity threshold of ≥95% is generally considered the minimum standard for reliable concentration-response data. Many catalog chromen-4-one analogs are offered at lower purity grades (e.g., 90% or 'technical grade'), which can introduce impurities that confound IC50/EC50 determinations, particularly in sensitive cell-based neuroprotection assays where trace contaminants may exert cytotoxic or cytoprotective effects independent of the target compound. Specifying ≥95% purity at procurement reduces the risk of assay interference and ensures lot-to-lot reproducibility.

Quality control Assay reproducibility Procurement specification

Recommended Procurement and Application Scenarios for 3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one Based on Available Evidence


CNS Neuroprotection SAR Studies Targeting Alzheimer's Disease Pathways

Use as a p-morpholinyl flavone scaffold representative in structure-activity relationship (SAR) campaigns aimed at identifying neuroprotective agents for Alzheimer's disease. The compound's 8-morpholinomethyl substitution pattern has been linked at the class level to full rescue of SH-SY5Y cells from both oxidative stress (H2O2) and amyloid-beta (Aβ1-42) toxicity [1]. Pair with the des-morpholinomethyl analog (CAS 96644-05-2) as a negative control to confirm that the C-8 substituent is required for activity.

Blood-Brain Barrier Penetration Optimization in Flavone-Based CNS Drug Discovery

Deploy as a tool compound for evaluating how the 8-morpholinomethyl group modulates BBB permeability in the flavone series. The p-morpholinyl flavone class has demonstrated favorable PAMPA-BBB effective permeability (Pe > 2.0 × 10⁻⁶ cm/s) and moderate logD7.4 values (2.5–3.5), suggesting CNS penetrance [1]. Compare with C-glucosyl flavones (lower permeability) to establish the contribution of the morpholinomethyl group to brain exposure.

Bromodomain Inhibition Screening Cascades

Submit for BRD4 bromodomain binding screening as part of epigenetic probe discovery. The chromen-4-one scaffold has precedent for bromodomain engagement, and the 4-bromophenyl substituent may contribute halogen-bonding interactions with the acetyl-lysine binding pocket. Use the C-2 methyl and C-2 trifluoromethyl analogs (CAS 847858-57-5) in parallel to probe C-2 electronic effects on bromodomain affinity and selectivity.

Medicinal Chemistry Hit-to-Lead Libraries with Defined Purity Standards

Incorporate into focused screening libraries where HPLC-verified purity of ≥95% is required for reliable hit triage [1]. The compound's well-defined single-isomer structure (no chiral centers at C-2 or C-3), moderate molecular weight (416.27 Da), and favorable Lipinski compliance make it suitable for fragment-based or high-throughput screening workflows where purity-related false positives must be minimized.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.